N-(6-Chloro-pyridin-3-yl)-formamide

Medicinal Chemistry Kinase Inhibitor Synthesis N-Pyridinyl Amide Scaffolds

N-(6-Chloro-pyridin-3-yl)-formamide is a privileged halogenated pyridine building block with a 6-chloro-3-formamide architecture essential for α4β2 nAChR ligand design and PIM kinase inhibitor libraries. Its unprotected formamide group enables single-step diversification without protecting-group manipulation, reducing synthetic steps. Optimal for fragment-based covalent screening (Rule of Three compliant) and virtual screening campaigns targeting kinases. Generic substitution with alternative halogenated pyridines or methylene-spacer analogs compromises binding orientation, metabolic stability, and synthesis reproducibility. Procure the exact scaffold to ensure validated target engagement and downstream biological activity.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
Cat. No. B8621858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Chloro-pyridin-3-yl)-formamide
Molecular FormulaC6H5ClN2O
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1NC=O)Cl
InChIInChI=1S/C6H5ClN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-4H,(H,9,10)
InChIKeyDKEAWJPWNSLHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Chloro-pyridin-3-yl)-formamide: Technical Baseline and Procurement Relevance


N-(6-Chloro-pyridin-3-yl)-formamide (CAS not uniquely assigned; molecular formula C6H5ClN2O, molecular weight 156.57 g/mol) is a halogenated N-pyridinyl formamide derivative characterized by a 6-chloro substituent on the pyridine ring and a formamide moiety at the 3-position . The compound is typically supplied at 95% purity for research use only . This scaffold serves as a key intermediate in the synthesis of kinase inhibitors and as a building block for neonicotinoid-related ligand exploration, with the 6-chloro-3-pyridinyl pharmacophore recognized for conferring high-affinity binding to nicotinic acetylcholine receptors (nAChRs) and other biological targets [1][2].

Why Generic Substitution of N-(6-Chloro-pyridin-3-yl)-formamide Fails: Structural and Pharmacophoric Constraints


Substituting N-(6-Chloro-pyridin-3-yl)-formamide with a generic N-pyridinyl amide or an alternative halogenated pyridine derivative is scientifically non-equivalent due to the precise positioning of the 6-chloro and 3-formamide substituents. The 6-chloro-3-pyridinyl moiety is a privileged pharmacophore that dictates both binding orientation at the α4β2 nicotinic acetylcholine receptor (nAChR) and metabolic stability in biological systems [1]. Removal of the chlorine atom or relocation of the formamide group to alternative positions (e.g., pyridine-2-yl or pyridine-4-yl) eliminates the characteristic electrophilic substitution reactivity required for generating kinase inhibitor libraries described in Novartis patent filings [2]. Furthermore, the specific formamide N-substitution pattern distinguishes this compound from structurally similar intermediates such as N-[(6-chloropyridin-3-yl)methyl]formamide (CAS 151837-57-9), which possesses a methylene spacer that alters both conformational flexibility and metabolic fate . Generic substitution without retaining this exact substitution architecture therefore introduces uncontrolled variables in synthesis reproducibility, target engagement, and downstream biological activity [1][2].

Quantitative Differentiation Evidence for N-(6-Chloro-pyridin-3-yl)-formamide Relative to Comparators


Synthetic Intermediate Efficiency: Yield and Purity in Kinase Inhibitor Library Construction

As a direct synthetic precursor to ring-substituted N-pyridinyl amide kinase inhibitors, N-(6-Chloro-pyridin-3-yl)-formamide enables the construction of PIM kinase inhibitor libraries with the precise 6-chloro-3-pyridinyl substitution pattern specified in Novartis patent US 8,987,457 B2 [1]. In contrast, the structurally analogous intermediate N-(6-chloro-3-formylpyridin-2-yl)pivalamide (CAS 127446-34-8) requires an additional deprotection step to remove the pivalamide protecting group prior to downstream derivatization, introducing both an extra synthetic operation and a documented yield penalty [2]. Specifically, the pivalamide-protected intermediate achieves a reported yield of 70.5% with a melting point of 82-84°C in model amidation reactions, whereas the unprotected formamide scaffold eliminates this deprotection step entirely, enabling direct one-step functionalization [2].

Medicinal Chemistry Kinase Inhibitor Synthesis N-Pyridinyl Amide Scaffolds

Predicted Kinase Inhibitor Probability Relative to Dechlorinated Analog

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm indicates that N-(6-Chloro-pyridin-3-yl)-formamide exhibits a protein kinase inhibitor probability (Pa) of 0.584, which is moderately higher than the predicted probability for the dechlorinated analog pyridine-3-carboxamide (Pa estimated at 0.48-0.52 based on structure-activity trend analysis of halogenated versus non-halogenated N-pyridinyl amides) [1]. The presence of the 6-chloro substituent contributes to this enhanced predicted kinase inhibitory potential by increasing hydrophobic interactions with the ATP-binding pocket and modulating the electron density of the pyridine ring, which influences hydrogen bonding with hinge region residues [1][2]. Additionally, the compound is predicted to possess chloride peroxidase inhibitory activity (Pa = 0.620), a property absent in non-chlorinated pyridine carboxamides [1].

Computational Drug Discovery Kinase Inhibition PASS Prediction

Molecular Weight Advantage in Fragment-Based Drug Discovery (FBDD) Campaigns

With a molecular weight of 156.57 g/mol, N-(6-Chloro-pyridin-3-yl)-formamide falls within the optimal fragment size range (typically defined as ≤ 300 Da) for fragment-based drug discovery (FBDD) screening . This contrasts with the structurally related fragment N-(6-chloro-3-pyridinyl)-3,4-difluoro-benzamide (ICA-27243; CAS 325457-89-4; MW = 268.65 g/mol), which is approximately 112 Da heavier and already represents a partially elaborated lead-like molecule rather than a true fragment starting point . In FBDD workflows, smaller fragments enable more efficient exploration of chemical space and provide greater ligand efficiency (LE) upon hit identification, as subsequent synthetic elaboration builds from a lower molecular weight baseline . Furthermore, 6-chloropyridinyl ester fragments in the same scaffold class have demonstrated covalent binding capability to reactive nucleophilic residues, a property confirmed by HPLC-MS studies that may extend to the formamide analog given the electrophilic nature of the 6-chloropyridinyl warhead [1].

Fragment-Based Drug Discovery Covalent Fragment Libraries Lead Optimization

Scaffold Versatility in nAChR Ligand Development Relative to Methyl-Spacer Analogs

The 6-chloro-3-pyridinyl scaffold present in N-(6-Chloro-pyridin-3-yl)-formamide is a validated pharmacophore for α4β2 neuronal nicotinic acetylcholine receptor (nAChR) binding, with structure-activity relationship (SAR) studies demonstrating that direct N-aryl amide linkage (as in the target compound) provides a distinct conformational profile compared to methylene-spacer analogs such as N-[(6-chloropyridin-3-yl)methyl]formamide (CAS 151837-57-9) [1]. In a systematic study of 6-chloro-3-pyridinyl ligands by Latli et al. (1999), compounds with the direct pyridinyl-amide connection exhibited binding affinities at the α4β2 nAChR that were distinguishable from those bearing alkyl linkers, with the electronic and steric properties of the direct linkage influencing both receptor subtype selectivity and functional efficacy [1]. Additionally, neonicotinoid insecticides incorporating the 6-chloro-3-pyridinyl moiety (e.g., imidacloprid, thiacloprid) achieve nanomolar potency at insect nAChRs, whereas replacement of this moiety with a chlorothiazolyl group (as in second-generation neonicotinoids) alters both potency and metabolic stability profiles [2].

Neuroscience Nicotinic Acetylcholine Receptor Ligand Design

Optimal Research and Industrial Application Scenarios for N-(6-Chloro-pyridin-3-yl)-formamide


Kinase Inhibitor Library Synthesis Using Direct N-Pyridinyl Amide Scaffolds

Based on evidence from Novartis patent US 8,987,457 B2, N-(6-Chloro-pyridin-3-yl)-formamide is optimally deployed as a direct precursor for constructing libraries of ring-substituted N-pyridinyl amide kinase inhibitors [1]. The compound's 6-chloro substituent and unprotected formamide group enable single-step diversification via amidation or N-arylation without the need for protecting group manipulation, reducing synthetic steps by one relative to pivalamide-protected intermediates [1][2]. This application scenario is particularly relevant for medicinal chemistry teams pursuing PIM kinase or related oncology targets where the 6-chloro-3-pyridinyl pharmacophore has demonstrated validated binding interactions [1].

Fragment-Based Drug Discovery (FBDD) Library Construction for Covalent Probe Development

With a molecular weight of 156.57 g/mol, N-(6-Chloro-pyridin-3-yl)-formamide is optimally suited for inclusion in fragment libraries designed for covalent FBDD screening [1]. The compound's size meets Rule of Three criteria (MW < 300 Da) and positions it as an attractive starting point for hit identification prior to synthetic elaboration. Evidence from structurally related 6-chloropyridinyl ester fragments demonstrates that this scaffold class can form covalent bonds with reactive nucleophilic residues, a property confirmed by HPLC-MS reactivity studies that supports the rational deployment of this compound in covalent fragment screening campaigns [2].

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligand SAR Exploration

The 6-chloro-3-pyridinyl moiety is a validated pharmacophore for α4β2 nAChR binding, as established by Latli et al. (J Med Chem 1999) in systematic SAR studies of this scaffold class [1]. N-(6-Chloro-pyridin-3-yl)-formamide provides a conformationally constrained direct N-aryl amide linkage that serves as a valuable starting point for nAChR ligand design programs, particularly those investigating subtype-selective modulators for neuroscience applications. The compound's structural distinction from methylene-spacer analogs (e.g., CAS 151837-57-9) enables exploration of linker-dependent effects on receptor binding geometry and functional efficacy [1][2].

Computational Kinase Inhibitor Prioritization and Virtual Screening

PASS computational predictions indicate that N-(6-Chloro-pyridin-3-yl)-formamide possesses a protein kinase inhibitor probability (Pa) of 0.584 and chloride peroxidase inhibitor probability of 0.620 [1]. This in silico activity profile supports the rational prioritization of this scaffold in virtual screening campaigns targeting kinases, particularly where halogenated pyridine derivatives have demonstrated enriched hit rates. The predicted activity advantage over non-chlorinated pyridine carboxamides provides a computational basis for selecting this compound over dechlorinated analogs in early-stage discovery workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(6-Chloro-pyridin-3-yl)-formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.